![molecular formula C13H21N3OS B3749699 N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3749699.png)
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea
Overview
Description
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea, also known as DAPT, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, this compound has been shown to inhibit tumor growth and metastasis by suppressing the Notch signaling pathway, which is often dysregulated in cancer cells. In Alzheimer's disease, this compound has been shown to reduce beta-amyloid plaques and improve cognitive function. In cardiovascular diseases, this compound has been shown to inhibit smooth muscle cell proliferation and reduce neointimal hyperplasia.
Mechanism of Action
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea selectively inhibits the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. Notch receptors play a crucial role in cell differentiation, proliferation, and apoptosis. By inhibiting the Notch signaling pathway, this compound induces cell cycle arrest and apoptosis in cancer cells, reduces beta-amyloid plaques in Alzheimer's disease, and inhibits smooth muscle cell proliferation in cardiovascular diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease and the cell type. In cancer cells, this compound induces cell cycle arrest and apoptosis, inhibits tumor growth and metastasis, and enhances the efficacy of chemotherapy and radiation therapy. In Alzheimer's disease, this compound reduces beta-amyloid plaques, improves cognitive function, and reduces neuroinflammation. In cardiovascular diseases, this compound inhibits smooth muscle cell proliferation, reduces neointimal hyperplasia, and promotes re-endothelialization.
Advantages and Limitations for Lab Experiments
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments, including its high selectivity for the gamma-secretase complex, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its short half-life, its poor solubility in water, and its potential off-target effects.
Future Directions
There are several future directions for the research on N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and viral infections. Furthermore, the development of new formulations and delivery systems for this compound could improve its pharmacokinetics and bioavailability. Finally, the identification of new targets and biomarkers of the Notch signaling pathway could lead to the development of more effective and personalized therapies using this compound.
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-16(2)9-5-8-14-13(18)15-11-6-4-7-12(10-11)17-3/h4,6-7,10H,5,8-9H2,1-3H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMOAXYNKSUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



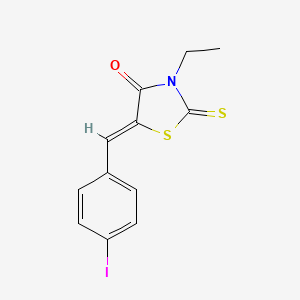

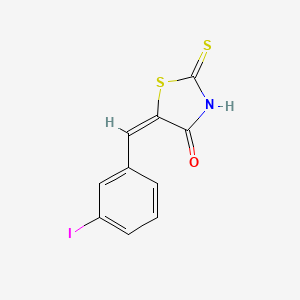
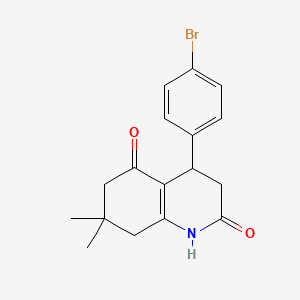
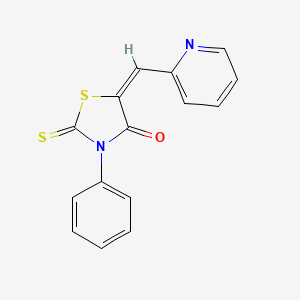
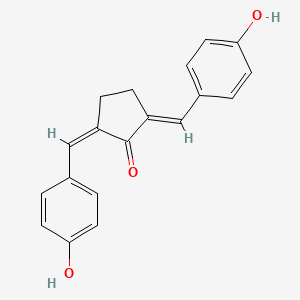
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenyl-3(2H)-furanone](/img/structure/B3749653.png)
![1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]-3-buten-2-one](/img/structure/B3749661.png)
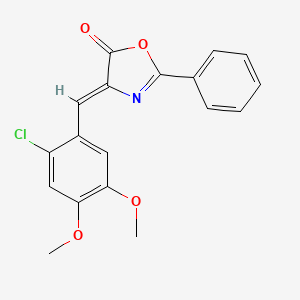


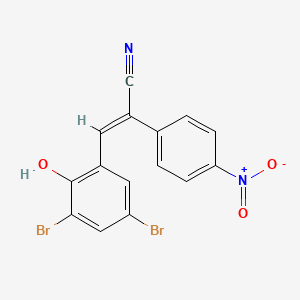
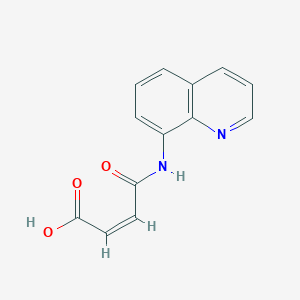
![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3749721.png)